molecular formula C12H20Cl2N2 B13055238 trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

Cat. No.: B13055238
M. Wt: 263.20 g/mol
InChI Key: OWUTZBKFLOZKRU-QBKBNCOFSA-N
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Description

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N,N-dimethylamine with a suitable precursor, such as a phenyl-substituted ketone, under acidic conditions to form the desired pyrrolidine derivative . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which serves as a scaffold for many biologically active molecules.

    Pyrrolizines: Derivatives with additional ring structures that exhibit different biological activities.

    Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.

Uniqueness

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

(3R,4S)-N,N-dimethyl-4-phenylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-14(2)12-9-13-8-11(12)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H/t11-,12+;;/m1../s1

InChI Key

OWUTZBKFLOZKRU-QBKBNCOFSA-N

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN(C)C1CNCC1C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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